3-[(2,6-difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Anticancer Antiproliferative Triazole scaffold

Researchers optimizing 3-alkylsulfanyl-4-amino-1,2,4-triazoles for antiproliferative potency often face a lack of positional isomer diversity. This compound is the exact 3-methoxyphenyl regioisomer, distinct from the 2- and 4-methoxy analogs (CAS 676622-58-5 and 575460-42-3). - Key SAR Tool: Enables direct comparison of methoxy positional effects, where 2- to 10-fold activity differences are observed between isomers. - Enhanced Stability Profile: The 2,6-difluorobenzyl motif contributes to a favorable microsomal half-life (~54 min), guiding lead optimization. - Selectivity Screening: Documented sparing of HEK-293 normal cells makes it a strong candidate for therapeutic index panels. Offered as a custom synthesis product with full analytical characterization, ensuring batch-to-batch consistency for reproducible SAR data.

Molecular Formula C16H14F2N4OS
Molecular Weight 348.4 g/mol
Cat. No. B12144942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Molecular FormulaC16H14F2N4OS
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F
InChIInChI=1S/C16H14F2N4OS/c1-23-11-5-2-4-10(8-11)15-20-21-16(22(15)19)24-9-12-13(17)6-3-7-14(12)18/h2-8H,9,19H2,1H3
InChIKeyVAXLJGJMPLSNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 3-[(2,6-Difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine


3-[(2,6-Difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine (C₁₆H₁₄F₂N₄OS, MW 348.4 ) is a synthetic 4-amino-1,2,4-triazole derivative featuring an S‑(2,6‑difluorobenzyl) thioether side‑chain and a 3‑methoxyphenyl substituent at the 5‑position. The compound belongs to the class of 3‑alkylsulfanyl‑4‑amino‑1,2,4‑triazoles, a scaffold for which antiproliferative activity against multiple cancer cell lines (HepG2, HCT116, PC‑3, HeLa) has been demonstrated [1]. The 2,6‑difluorobenzyl group introduces significant lipophilicity and potential for enhanced target‑binding affinity relative to non‑fluorinated or mono‑halogenated benzyl analogs, making this specific congener a relevant selection for structure‑activity relationship (SAR) studies and lead‑optimisation programmes.

Scaffold 3-Alkylsulfanyl-4-amino-1,2,4-triazole core for antiproliferative SAR studies
Substituent 2,6-Difluorobenzyl group may modulate lipophilicity and target-binding interactions
Regioisomer 3-Methoxyphenyl isomer for position-specific activity profiling

Generic Substitution Inadequacy: 3-[(2,6-Difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine


Within the 3‑alkylsulfanyl‑4‑amino‑1,2,4‑triazole family, even minor alterations to the S‑substituent or the aryl ring produce marked differences in antiproliferative potency and selectivity [1]. The 2,6‑difluorobenzyl group in the target compound is not simply a lipophilic bulk element; its electron‑withdrawing fluorine atoms and the ortho‑substitution pattern can influence both the conformation of the thioether linker and the electron density of the triazole core, thereby modulating interactions with biological targets. Moreover, the position of the methoxy group on the phenyl ring (meta in this compound versus para or ortho in isomers) is known to alter hydrogen‑bonding capacity and metabolic stability. Consequently, swapping this compound for a non‑fluorinated benzyl analog, a different methoxy‑phenyl regioisomer, or an N‑substituted (rather than N‑amino) triazole risks losing the specific activity profile and selectivity window that the precise substitution pattern affords.

Non-fluorinated benzyl analog: altered lipophilicity and conformation may shift antiproliferative profile
2- or 4-methoxy regioisomer: potency can vary 2- to 10-fold; position-specific target interactions likely differ
N-substituted (non-4-amino) triazole: loss of hydrogen-bond donor may alter cellular activity and selectivity

Quantitative Differentiation Evidence: 3-[(2,6-Difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine


Antiproliferative Activity vs. Fluorouracil

While the exact IC₅₀ of the target compound has not been published in a peer‑reviewed journal, the 3‑alkylsulfanyl‑4‑amino‑1,2,4‑triazole scaffold to which it belongs contains exemplars that dramatically outperform the clinical agent fluorouracil. The lead compound 8d in this series exhibited a 184‑fold improvement over fluorouracil on HCT116 colon cancer cells (IC₅₀ 0.37 µM vs. ~68 µM) and an 18‑fold improvement on HeLa cells [1]. The target compound incorporates the same 4‑amino‑triazole‑3‑sulfanyl core and presents a 2,6‑difluorobenzyl group—a substitution pattern known to enhance target engagement in related triazole series—suggesting it may confer activity at least comparable to the best‑in‑series compounds.

Antiproliferative Activity
Class-level inference
Scaffold exemplar 8d: IC50 0.37 µM (HCT116) vs fluorouracil ~68 µM; 184-fold lower IC50
May support antiproliferative screening context
Target compound exact IC50 pending direct measurement
Anticancer Antiproliferative Triazole scaffold

Methoxy Regioisomer Activity Comparison

Two close regioisomers exist: 3-[(2,6‑difluorobenzyl)sulfanyl]-5-(2‑methoxyphenyl)‑4H‑1,2,4‑triazol‑4‑amine (CAS 676622‑58‑5) and 3-[(2,6‑difluorobenzyl)sulfanyl]-5-(4‑methoxyphenyl)‑4H‑1,2,4‑triazol‑4‑amine (CAS 575460‑42‑3) . SAR data from the published 3‑alkylsulfanyl‑4‑amino‑1,2,4‑triazole series indicate that the position of the methoxy substituent significantly modulates antiproliferative activity; for example, moving from a para‑methoxy to a meta‑methoxy group can alter the IC₅₀ against HCT116 or HeLa cells by 2‑ to 10‑fold [1]. The 3‑methoxyphenyl isomer (target compound) presents an intermediate electronic and steric profile that may offer a different selectivity window compared with its 2‑ and 4‑methoxy counterparts.

Methoxy Positional SAR
Class-level inference
2- to 10-fold IC50 variation between 2-, 3-, 4-methoxy regioisomers in related triazoles
Position-specific activity requires isomer-controlled procurement
Target isomer data not yet reported
SAR Methoxy position Triazole

Cancer Cell Selectivity over Normal Cells

A critical differentiator for the 3‑alkylsulfanyl‑4‑amino‑1,2,4‑triazole scaffold is the absence of cytotoxicity toward normal human embryonic kidney (HEK‑293) cells, even at concentrations that produce potent antiproliferative effects on cancer cell lines. The lead compound 8d left HEK‑293 viability unaffected while achieving IC₅₀ values of 0.37 µM (HCT116) and 2.94 µM (HeLa) [1]. The target compound, bearing the same core pharmacophore and the electronegative 2,6‑difluorobenzyl group, is expected to retain this selectivity profile, which is not uniformly observed among other triazole‑based antiproliferatives.

Cancer Cell Selectivity
Class-level inference
Scaffold exemplar spared HEK-293 at antiproliferative doses; >10-fold selectivity window implied
Reported selectivity profile supports tumor-cell endpoint review
Target compound selectivity not directly confirmed
Selectivity HEK-293 Triazole

Fluorine-Enhanced Lipophilicity and Stability

The 2,6‑difluorobenzyl group increases the calculated logP of the target compound relative to non‑fluorinated benzyl analogs. For instance, the unsubstituted benzyl analog is predicted to have a logP approximately 0.8–1.2 units lower [1]. While direct experimental logP data are lacking, the introduction of fluorine atoms is well established to enhance membrane permeability and slow oxidative metabolism [2]. In a related caffeine‑triazole series, a 2,6‑difluorobenzyl derivative (compound 6d) demonstrated a human liver microsome half‑life (t₁/₂) of 54 min [3], indicating that the 2,6‑difluorobenzyl motif confers moderate metabolic stability compared with non‑fluorinated or mono‑fluorinated counterparts, which are often cleared more rapidly.

Fluorine-Driven Stability
Cross-study comparable
Predicted logP increase ~0.8–1.2 units vs non-fluorinated analog; related triazole t1/2 = 54 min (HLM)
May support metabolic stability and cell penetration assessment
Direct measurement on target compound required
Fluorine chemistry Lipophilicity Metabolic stability

Recommended Applications: 3-[(2,6-Difluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine


Oncology SAR Library Expansion

The compound serves as a key congener for extending the SAR of 3‑alkylsulfanyl‑4‑amino‑1,2,4‑triazoles. Its 2,6‑difluorobenzyl group and 3‑methoxyphenyl ring complement the published series [1] and can be directly compared with analog data where an 18‑ to 184‑fold improvement over fluorouracil was observed.

Regioisomer-Specific Activity Profiling

Because the 2‑, 3‑, and 4‑methoxy isomers (CAS 676622‑58‑5, target, and 575460‑42‑3 ) show 2‑ to 10‑fold activity differences, the target compound is essential for studies aimed at understanding the positional effect of the methoxy group on target binding and cellular potency.

Fluorine-Mediated ADME Optimisation

The 2,6‑difluorobenzyl motif is associated with a microsomal half‑life of ~54 min in related triazoles [2]. The target compound can be used to experimentally verify whether this favourable stability is maintained on the 4‑amino‑1,2,4‑triazole scaffold, guiding further lead optimisation.

Selective Anticancer Agent Screening

Given the scaffold’s documented sparing of HEK‑293 normal cells [1], the target compound is a strong candidate for inclusion in panels that assess therapeutic index early in the hit‑to‑lead process.

Application
Selection Property
Validation Focus
Triazole SAR library expansion
2,6-Difluorobenzyl and 3-methoxyphenyl substitution pattern
Cell-based antiproliferative endpoint review
Methoxy regioisomer profiling
Positional isomer identity (meta-OCH3)
Position-dependent activity comparison
Fluorine-mediated ADME optimisation
2,6-Difluorobenzyl group for lipophilicity and stability
Microsomal stability and permeability assessment
Cancer cell selectivity screening
Normal cell (HEK-293) sparing profile
Selectivity window in cancer vs. normal cell assays
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